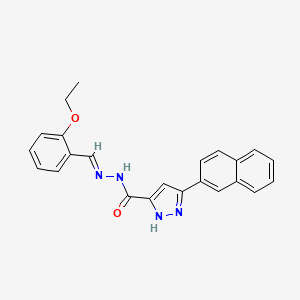
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been demonstrated to improve liver and kidney function by reducing the levels of liver enzymes and creatinine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infections. Another direction is to explore its use as a chemical probe to study various signaling pathways in cells. Furthermore, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation reaction of 2-ethoxybenzaldehyde, 2-naphthylhydrazine, and ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the compound is typically high, and the purity can be confirmed by using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its biological activities. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to possess antibacterial and antifungal properties by disrupting the cell wall of microorganisms. Furthermore, it has been demonstrated to have antitumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-10-6-5-9-19(22)15-24-27-23(28)21-14-20(25-26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJPNOMXFRLJV-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


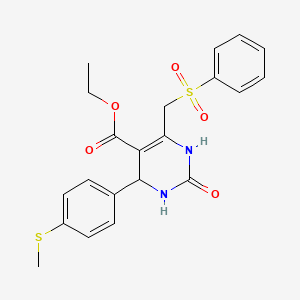
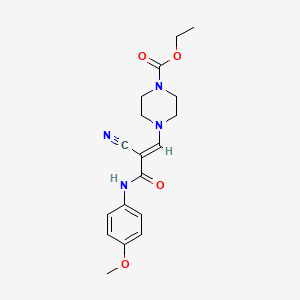

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)
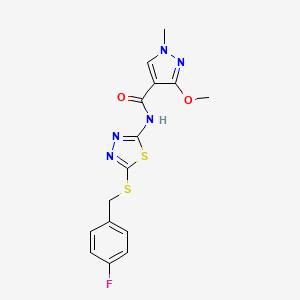
![5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945876.png)

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)
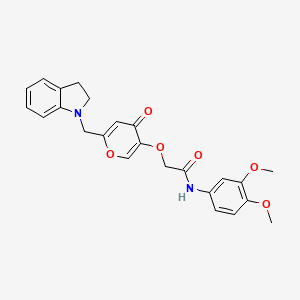
![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)